2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt
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Overview
Description
2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting product is then reacted with oxalic acid to form the oxalic acid salt. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Catalyst: Commonly used catalysts include acids like hydrochloric acid or bases like sodium hydroxide.
Solvent: Solvents such as ethanol or methanol are often used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-phenyl)-pyrrolidine hydrochloride
- 2-(4-Chloro-phenyl)-pyrrolidine nitrate
- 2-(4-Chloro-phenyl)-pyrrolidine sulfate
Uniqueness
2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt is unique due to its specific salt form, which can influence its solubility, stability, and reactivity compared to other salts like hydrochloride or sulfate. This uniqueness makes it particularly valuable in certain synthetic and medicinal applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)pyrrolidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.C2H2O4/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;3-1(4)2(5)6/h3-6,10,12H,1-2,7H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCFNRHJYPXOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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